
1,1,3-Tricyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tricyclohexylurea: is an organic compound with the molecular formula C19H34N2O . It is a derivative of urea where three cyclohexyl groups are attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Tricyclohexylurea can be synthesized through the reaction of cyclohexylamine with phosgene, followed by the addition of another equivalent of cyclohexylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where cyclohexylamine is reacted with phosgene in the presence of a catalyst. The reaction is carefully monitored to maintain optimal temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Tricyclohexylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different substituted urea compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds.
Scientific Research Applications
1,1,3-Tricyclohexylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-Tricyclohexylurea involves its interaction with specific molecular targets. It can form hydrogen bonds with various biomolecules, influencing their structure and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate enzymatic activities and protein interactions .
Comparison with Similar Compounds
1,1,3-Triphenylurea: Similar in structure but with phenyl groups instead of cyclohexyl groups.
1,1,3-Tribenzylurea: Contains benzyl groups instead of cyclohexyl groups.
1,1,3-Tributylurea: Features butyl groups instead of cyclohexyl groups.
Uniqueness: 1,1,3-Tricyclohexylurea is unique due to its three cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
5765-56-0 |
|---|---|
Molecular Formula |
C19H34N2O |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1,1,3-tricyclohexylurea |
InChI |
InChI=1S/C19H34N2O/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2,(H,20,22) |
InChI Key |
PHTFNJXAYDMZED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


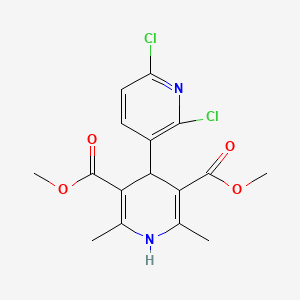
![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)
![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)

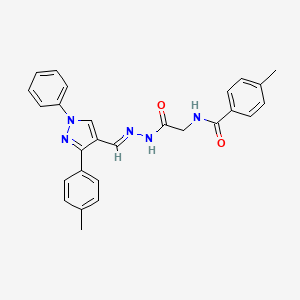
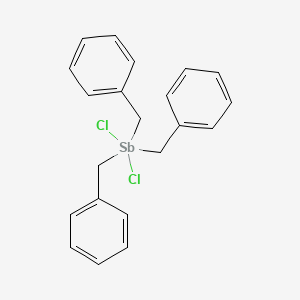



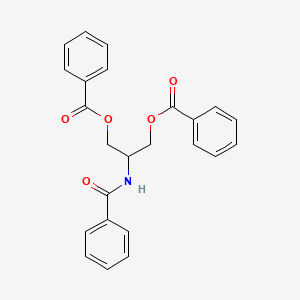
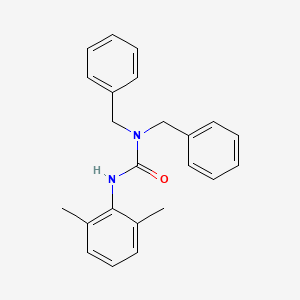

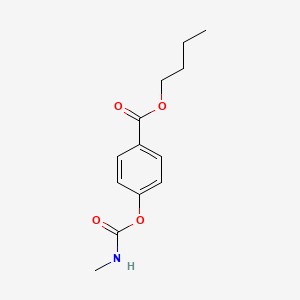
![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)
